molecular formula C3H5ClF3N B2499081 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride CAS No. 119839-58-6

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride

Cat. No.: B2499081
CAS No.: 119839-58-6
M. Wt: 147.53
InChI Key: ATIMZITXPPORLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride is a chemical compound for research use only. This amine hydrochloride salt is typically used in various research applications. Researchers utilize this compound in chemical synthesis, including potential use in the development of pharmaceuticals and agrochemicals. Amine hydrochlorides are often employed to improve the stability or handling of amine compounds . The specific properties, research value, and mechanism of action for this particular compound are areas of ongoing scientific investigation. Handling and Safety: Please consult the Safety Data Sheet prior to use. This product is intended for laboratory research purposes only and is not classified as a medicinal product or approved for any human or veterinary use. Note: The specific chemical structure, properties, and applications of this compound should be verified with the supplier. Some key details, such as CAS Number, molecular formula, and weight, were not available at the time of writing and need to be confirmed from authoritative sources.

Properties

IUPAC Name

2,3,3-trifluoroprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N.ClH/c4-2(1-7)3(5)6;/h1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIMZITXPPORLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119839-58-6
Record name 2,3,3-trifluoroprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride typically involves the reaction of 2-amino-3,4,4-trifluoro-3-butenoic acid hydrochloride salt under specific conditions . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted amine derivatives.

Scientific Research Applications

Chemistry

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride serves as a valuable building block in the synthesis of complex fluorinated compounds. Its unique trifluoromethyl group enhances the reactivity and selectivity of chemical reactions, making it a crucial intermediate in organic synthesis .

Biology

In biological research, this compound is utilized to study the effects of fluorinated amines on biological systems. For example, it has been explored for its interactions with enzymes and receptors due to the influence of fluorine atoms on molecular behavior.

Medicine

The potential pharmaceutical applications of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride are under investigation. Research indicates that fluorinated compounds can exhibit enhanced bioactivity and stability in drug development . Notably, studies have shown promising results regarding its anticancer properties when tested against various cancer cell lines .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials that leverage the unique properties conferred by fluorine atoms. Its utility extends to developing new materials with enhanced performance characteristics .

Anticancer Activity

A significant study evaluated the anticancer effects of various fluorinated compounds, including derivatives of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride. Results indicated substantial growth inhibition in several cancer cell lines (e.g., MCF-7) with specific derivatives exhibiting high efficacy .

CompoundCell Line TestedGrowth Inhibition (%)
2,3,3-Trifluoroprop derivativeMCF-744
Other fluorinated derivativesOVCAR-885.26

Synthesis Optimization

Research focused on optimizing the synthesis pathways for producing high yields of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride demonstrated that varying reaction conditions (such as temperature and solvent choice) significantly impacted yield outcomes. For instance, using specific organic bases resulted in yields exceeding 90% under optimized conditions .

Mechanism of Action

The mechanism of action of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Fluorinated Propanamine Derivatives

The following table compares 2,3,3-trifluoroprop-2-en-1-amine hydrochloride with structurally related fluorinated propanamine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Similarity Score
2,3,3-Trifluoroprop-2-en-1-amine hydrochloride C₈H₁₀ClF₂NO 209.62 1017345-80-0 Unsaturated backbone (prop-2-en), 2,3-F₂ Reference
3,3,3-Trifluoropropan-1-amine hydrochloride C₃H₇ClF₃N 161.55 2968-33-4 Saturated backbone, 3-F₃ 0.76
1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇ClF₃N 161.55 2968-32-3 Saturated backbone, 1-F₃ 0.76
3,3-Difluoropropan-1-amine hydrochloride C₃H₇ClF₂N 147.55 1010097-89-8 Saturated backbone, 3-F₂ 0.72

Key Observations :

  • Saturation vs. Unsaturation : The target compound’s double bond increases electrophilicity compared to saturated analogs like 3,3,3-trifluoropropan-1-amine hydrochloride, making it more reactive in cycloadditions or Michael additions .

Chloro-Fluorinated and Aromatic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-Chloro-3,3,3-trifluoropropan-1-amine hydrochloride C₃H₅Cl₂F₃N 210.44 2416243-68-8 Chlorine at C2, 3-F₃, saturated backbone
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride C₉H₁₀Cl₂F₃N 264.09 1803586-04-0 Aromatic (2-Cl-phenyl), 3-F₃
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 246.13 1797306-72-9 Aromatic (3-Cl-2-F-phenyl), branched methyl

Key Observations :

  • Chlorine Substitution : 2-Chloro-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 2416243-68-8) introduces a chlorine atom at C2, increasing steric hindrance and polarity compared to the target compound .

Physicochemical and Functional Comparisons

Solubility and Stability

  • The target compound’s unsaturated backbone may reduce stability under acidic conditions compared to saturated analogs like 2968-33-4, which lack reactive double bonds .
  • Aromatic derivatives (e.g., 1803586-04-0) exhibit lower water solubility due to hydrophobic aromatic groups but higher lipid solubility, favoring blood-brain barrier penetration in pharmaceuticals .

Pharmacological and Industrial Relevance

  • Target Compound: Potential use in fluorinated drug intermediates (e.g., kinase inhibitors) due to its electronegative profile .
  • 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride (CAS 1803606-63-4) : Methyl groups enhance steric bulk, making it suitable for catalytic ligands in asymmetric synthesis .
  • Cinnamylamine Hydrochloride (CAS 868944-34-9) : Aromatic allylamine structure used in fragrance and antimicrobial agents .

Biological Activity

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields due to its unique structural properties. The trifluoromethyl group significantly influences its biological activity, making it a candidate for pharmaceutical applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride is C3H5ClF3NC_3H_5ClF_3N, with a molecular weight of approximately 147.53 g/mol. The compound features a propene backbone with three fluorine atoms attached to the second and third carbon atoms, contributing to its unique reactivity and interactions in biological systems.

The biological activity of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased efficacy in drug-like properties. The following mechanisms have been identified:

  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered metabolic processes.
  • Receptor Binding : It has been shown to affect binding affinities to certain receptors, which could modulate physiological responses.
  • Influence on Biological Pathways : The structural properties allow for participation in various signaling pathways, impacting cellular functions.

Biological Activity Studies

Recent studies have highlighted the potential of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride in several areas:

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups can exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

CompoundActivityReference
2-CF₃-IndolePotent COX-2 inhibitor
Trifluoromethylated derivativesAntiproliferative effects

Neuroprotective Effects

The compound has also been investigated for neuroprotective actions. Some studies suggest that fluorinated amines can protect neuronal cells from oxidative stress and apoptosis:

StudyFindingsReference
Neuroprotective studyReduced neuronal death in models of neurodegeneration

Case Studies

Several case studies illustrate the biological activity of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride:

  • Study on Binding Affinity : A study demonstrated that the presence of the trifluoromethyl group significantly altered the binding affinity of ligands targeting cannabinoid receptors. This alteration could enhance therapeutic efficacy in pain management and appetite regulation .
  • Fluorinated Amine Research : In a series of experiments involving fluorinated amines, 2,3,3-trifluoroprop-2-en-1-amine hydrochloride was shown to exhibit enhanced metabolic stability compared to non-fluorinated counterparts, suggesting its potential as a drug candidate .

Applications in Drug Development

The unique properties of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride make it a valuable intermediate in pharmaceutical synthesis. Its ability to modify the pharmacokinetic profiles of drugs positions it as an attractive candidate for further research in medicinal chemistry.

Potential Therapeutic Uses

Given its biological activity, potential therapeutic applications include:

  • Anticancer agents
  • Neuroprotective drugs
  • Pain management therapeutics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,3-trifluoroprop-2-en-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amine salt formation. For example, trifluoromethyl groups can be introduced via reactions of halogenated precursors (e.g., 3-chloropropene derivatives) with fluorinating agents like SF₄ or KF under controlled anhydrous conditions . Hydrochloride salt formation is achieved by treating the free amine with HCl in a polar solvent (e.g., ethanol). Optimization strategies include:

  • Temperature control (e.g., −20°C to 25°C) to minimize side reactions.
  • Solvent selection (e.g., THF or DMF) to enhance reagent solubility.
  • Monitoring by TLC or GC-MS to track reaction progress .

Q. How can the structural integrity and purity of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the trifluoromethyl group and amine protons. For example, ¹⁹F NMR should show a singlet near −60 ppm for CF₃ groups .
  • Mass spectrometry (HRMS) to verify molecular weight (C₃H₅F₃N·HCl: 169.54 g/mol).
  • Elemental analysis to match calculated vs. observed C, H, N, and Cl content .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the amine hydrochloride.
  • Avoid exposure to moisture or strong bases, which can regenerate the free amine and reduce stability .
  • Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways .

Advanced Research Questions

Q. How can structural ambiguities in fluorinated amine derivatives be resolved using advanced analytical techniques?

  • Methodological Answer :

  • X-ray crystallography provides definitive stereochemical data. For example, similar trifluoromethylated amines show planar geometry around the nitrogen due to resonance effects .
  • Dynamic NMR can detect rotational barriers in prochiral CF₃ groups.
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects and predict spectroscopic signatures .

Q. What experimental designs are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Fluorescence polarization assays to measure binding affinity (Kd) using fluorophore-labeled derivatives.
  • Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
  • Molecular docking simulations (AutoDock Vina) guide mutational studies to identify key binding residues influenced by the CF₃ group’s hydrophobicity .

Q. How can researchers address contradictions in reported synthetic yields or by-product profiles?

  • Methodological Answer :

  • Perform reaction monitoring via in-situ IR to identify transient intermediates (e.g., imine formation).
  • Use HPLC-MS to quantify by-products (e.g., dehydrohalogenation products) and correlate their formation with pH or solvent polarity .
  • Apply DoE (Design of Experiments) to statistically evaluate factors like reagent stoichiometry or agitation speed .

Q. What strategies enhance enantioselectivity in asymmetric synthesis of fluorinated amines?

  • Methodological Answer :

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) induce stereocontrol during trifluoromethyl group introduction.
  • Kinetic resolution using lipases (e.g., CAL-B) can separate enantiomers via selective acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.